molecular formula C18H18N2O5S B12122441 Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- CAS No. 507454-60-6

Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-

Cat. No.: B12122441
CAS No.: 507454-60-6
M. Wt: 374.4 g/mol
InChI Key: YQCOMDCBTHXADR-UHFFFAOYSA-N
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Description

Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- is a complex organic compound with the molecular formula C18H18N2O5S and a molecular weight of 374.4 . This compound is characterized by the presence of a benzamide core, a phenoxy group, and a tetrahydro-1,1-dioxido-3-thienyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- involves multiple steps. One common method includes the reaction of 4-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydro-3-thienylamine in the presence of a base such as triethylamine to yield the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(tetrahydro-4-oxo-3-thienyl)-
  • Benzamide, 3-amino-4-methoxy-N-(tetrahydro-1,1-dioxido-3-thienyl)-

Uniqueness

Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

507454-60-6

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)carbamoyl]-4-phenoxybenzamide

InChI

InChI=1S/C18H18N2O5S/c21-17(20-18(22)19-14-10-11-26(23,24)12-14)13-6-8-16(9-7-13)25-15-4-2-1-3-5-15/h1-9,14H,10-12H2,(H2,19,20,21,22)

InChI Key

YQCOMDCBTHXADR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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